molecular formula C8H11NO3 B14339337 (4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate CAS No. 94492-87-2

(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate

Cat. No.: B14339337
CAS No.: 94492-87-2
M. Wt: 169.18 g/mol
InChI Key: LKLBZJVALPHXJG-UHFFFAOYSA-N
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Description

(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate is a heterocyclic compound that features an azetidine ring, which is a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted azetidine derivatives.

Scientific Research Applications

(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor by acylating the active site of enzymes, thereby blocking their activity . The pathways involved in these interactions are still under investigation, but they likely include key enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate is unique due to its specific structural features, which include the azetidine ring and the acetate group

Properties

CAS No.

94492-87-2

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(4-oxo-3-propan-2-ylideneazetidin-2-yl) acetate

InChI

InChI=1S/C8H11NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h8H,1-3H3,(H,9,11)

InChI Key

LKLBZJVALPHXJG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(NC1=O)OC(=O)C)C

Origin of Product

United States

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